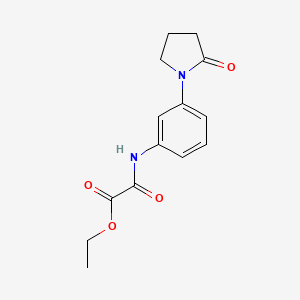

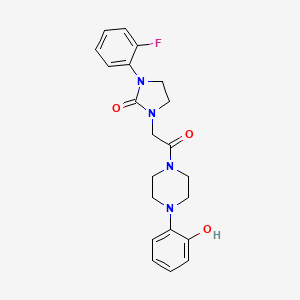

![molecular formula C14H23N3O3 B2728302 2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340942-20-2](/img/structure/B2728302.png)

2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, such as “this compound”, involves numerous methods . The synthesis of α-amino acids, which are key components in the formation of such compounds, can be achieved through the amination of alpha-bromocarboxylic acids .Molecular Structure Analysis

The molecular structure of amino acids, including those found in pyrimidines, can be analyzed using various techniques such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

Amino acids, including those found in pyrimidines, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Physical And Chemical Properties Analysis

Amino acids, including those found in pyrimidines, are colorless, crystalline substances . They have a high melting point (200-300°C) due to ionic property . The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .Scientific Research Applications

Antiviral and Antiallergic Applications

Research has demonstrated the potential of pyrimidine derivatives, including compounds structurally related to 2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid, in the development of antiviral and antiallergic agents. For instance, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown their efficacy against a range of viruses, including herpes simplex types 1 and 2, varicella-zoster virus, cytomegalovirus, and certain retroviruses like HIV-1 and HIV-2. These compounds inhibit viral replication, indicating their potential as antiviral agents (Holý et al., 2002). Additionally, studies on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their analogs have revealed significant antiallergic activities, suggesting their application in treating allergic reactions (Nohara et al., 1985).

Molecular Adducts and Co-crystals

Research into molecular adducts and co-crystals involving pyrimidine derivatives has provided insights into their potential pharmaceutical applications. For example, the study of molecular adducts of 2-aminopyrimidine with various carboxylic acids has helped in understanding the structural basis for drug design, facilitating the development of new pharmaceutical compounds (Lynch et al., 1998).

Antibacterial Agents

Pyridonecarboxylic acids, closely related to pyrimidine derivatives, have been explored for their antibacterial properties. Research into these compounds has shown promise in combating bacterial infections, highlighting the potential of pyrimidine derivatives in antibiotic development (Egawa et al., 1984).

HCV NS5B Polymerase Inhibition

Studies on dihydroxypyrimidine-4-carboxylic acids, which share structural similarities with this compound, have identified them as inhibitors of the HCV NS5B polymerase. This discovery points towards their potential use in treating hepatitis C virus infections (Stansfield et al., 2004).

Mechanism of Action

Future Directions

The future directions in the study of pyrimidines, including “2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid”, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-(3-propan-2-yloxypropylamino)-4-propylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-4-6-12-11(13(18)19)9-16-14(17-12)15-7-5-8-20-10(2)3/h9-10H,4-8H2,1-3H3,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMQPCNBRMKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)NCCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

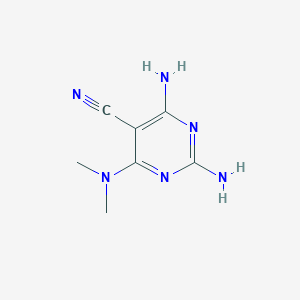

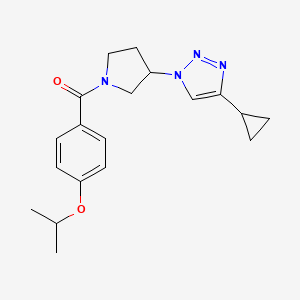

![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol](/img/structure/B2728219.png)

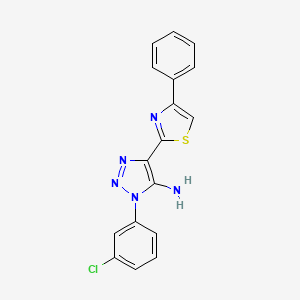

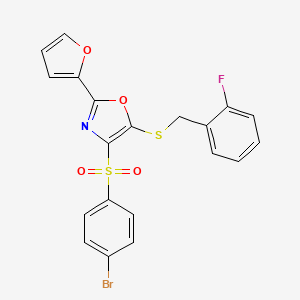

![2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728220.png)

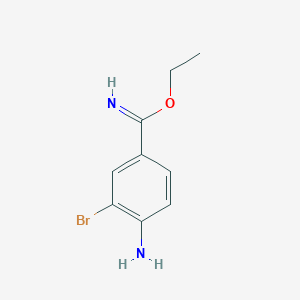

![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)

![3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2728231.png)

![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)

![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)